molecular formula C6H4BrN3 B6338392 3-Bromo-6-methylpyrazine-2-carbonitrile CAS No. 2090967-50-1

3-Bromo-6-methylpyrazine-2-carbonitrile

Cat. No.: B6338392
CAS No.: 2090967-50-1
M. Wt: 198.02 g/mol
InChI Key: LPHAXSRVXHISBF-UHFFFAOYSA-N
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Description

3-Bromo-6-methylpyrazine-2-carbonitrile (CAS 2090967-50-1) is a versatile brominated pyrazine derivative of high interest in medicinal chemistry and drug discovery. Its molecular formula is C 6 H 4 BrN 3 , with a molecular weight of 198.02 g/mol . The compound features a pyrazine ring core substituted with a bromine atom, a methyl group, and a nitrile group, which collectively serve as an excellent synthetic handle for further functionalization . The bromine atom is particularly reactive in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing researchers to create diverse biaryl structures for screening and development . Pyrazine-based scaffolds are prominent in pharmacology, with several FDA-approved drugs featuring this heterocycle, underscoring their therapeutic relevance . This carbonitrile is supplied as a high-purity (>95%) building block and is intended for research applications, including use as a key intermediate in the synthesis of potential antimicrobial agents . According to safety information, this compound carries the signal word "Warning" and hazard statements H302, H312, and H332 . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-6-methylpyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c1-4-3-9-6(7)5(2-8)10-4/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHAXSRVXHISBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Electrophilic Bromination

Electrophilic bromination of 6-methylpyrazine-2-carbonitrile represents the most straightforward route to the target compound. The electron-withdrawing nitrile group at position 2 directs electrophilic substitution to position 3, while the methyl group at position 6 stabilizes intermediates.

Procedure :
6-Methylpyrazine-2-carbonitrile (1.0 eq) is dissolved in dichloromethane (DCM) under nitrogen. Bromine (1.2 eq) is added dropwise at 0°C, followed by catalytic iron(III) bromide (0.1 eq). The reaction is stirred for 12–24 hours at room temperature. Quenching with sodium thiosulfate and extraction with DCM yields crude product, which is purified via silica chromatography.

Optimization Insights :

  • Solvent : Polar aprotic solvents (e.g., DCM, chloroform) improve bromine solubility and reaction homogeneity.

  • Catalyst : Lewis acids like FeBr₃ enhance regioselectivity, minimizing di- or tri-brominated byproducts.

  • Yield : 68–72% under optimized conditions.

Table 1 : Bromination Reaction Parameters

ParameterOptimal ValueImpact on Yield
Temperature25°C>65%
Bromine Equivalents1.2 eqMinimizes excess
Catalyst Loading0.1 eq FeBr₃Prevents overhalogenation

Cyanation of 3-Bromo-6-methylpyrazine-2-carboxamide

Hofmann Degradation of Carboxamide Precursors

This two-step approach involves synthesizing 3-bromo-6-methylpyrazine-2-carboxamide followed by dehydration to the nitrile.

Step 1: Carboxamide Synthesis
3-Bromo-6-methylpyrazine-2-carboxylic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) to form the acyl chloride, which is subsequently reacted with ammonium hydroxide to yield the carboxamide.

Step 2: Cyanation
The carboxamide is dehydrated using phosphorus oxychloride (POCl₃, 3.0 eq) in dimethylformamide (DMF) at 80°C for 4 hours. Alternative agents like trimethylsilyl cyanide (TMSCN) in acetonitrile with triethylamine (TEA) enable milder conditions (50°C, 10 hours).

Table 2 : Cyanation Reagent Comparison

ReagentConditionsYield (%)Purity (%)
POCl₃/DMF80°C, 4h7895
TMSCN/TEA50°C, 10h8297

Advantages :

  • TMSCN minimizes side reactions (e.g., hydrolysis) due to its moisture stability.

  • POCl₃ offers faster reaction times but requires rigorous anhydrous conditions.

Multi-Step Synthesis via Pyrazine Ring Assembly

Condensation of 1,2-Diamines with α-Ketonitriles

Building the pyrazine ring from smaller fragments allows precise placement of substituents.

Procedure :
2-Cyano-3-methyl-1,2-diaminopropane (1.0 eq) reacts with glyoxal (1.0 eq) in acetic acid at reflux (120°C, 8 hours). Cyclization forms 6-methylpyrazine-2-carbonitrile, which is brominated as in Section 1.

Key Challenges :

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts.

  • Yield : 45–50% overall due to intermediate purification steps.

Comparative Analysis of Synthetic Routes

Table 3 : Method Efficiency Metrics

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Bromination7298HighModerate
Cyanation8297ModerateHigh
Ring Assembly5090LowLow

Critical Considerations :

  • Direct Bromination : Preferred for industrial-scale production despite moderate yields due to minimal intermediates.

  • Cyanation : Superior for lab-scale synthesis with high-purity demands.

  • Ring Assembly : Reserved for specialized applications requiring custom substitution patterns.

Experimental Optimization and Troubleshooting

Bromination Byproduct Mitigation

Di-brominated species (e.g., 3,5-dibromo-6-methylpyrazine-2-carbonitrile) form at higher bromine concentrations (>1.5 eq). Reducing reagent equivalents to 1.2 eq and implementing gradient HPLC purification resolves this.

Cyanation Side Reactions

Carboxamide hydrolysis to carboxylic acids occurs under prolonged heating. Using TMSCN instead of POCl₃ and maintaining strict pH control (pH 7–8) mitigates degradation .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-methylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-6-methylpyrazine-2-carbonitrile is a versatile compound with several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-methylpyrazine-2-carbonitrile is primarily related to its ability to undergo various chemical transformations. The bromine atom and nitrile group make it a reactive intermediate, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Bromo-6-methylpyrazine-2-carbonitrile with structurally related analogs, highlighting substituent positions, molecular weights, and key applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications/Reactivity
This compound C₆H₄BrN₃ 213.03 Br (3), Me (6), CN (2) Pharmaceutical intermediate, nucleophilic substitution reactions
3-Bromo-5-chloro-6-methylpyrazine-2-carbonitrile C₆H₃BrClN₃ 247.47 Br (3), Cl (5), Me (6), CN (2) Enhanced electrophilicity due to Cl; used in multi-step syntheses
6-Bromo-3-chloropyrazine-2-carbonitrile C₅HBrClN₃ 218.44 Br (6), Cl (3), CN (2) Positional isomer; halogen-dependent reactivity in cross-coupling reactions
Methyl 3-bromo-6-methylpyrazine-2-carboxylate C₈H₇BrN₂O₂ 259.06 Br (3), Me (6), COOCH₃ (2) Ester derivative; hydrolyzed to carboxylic acids for drug candidates
5-Bromo-6-methyl-2-pyridinecarbonitrile C₇H₅BrN₂ 197.03 Br (5), Me (6), CN (2) (pyridine) Pyridine analog; reduced polarity vs. pyrazine derivatives

Physical Properties and Stability

  • Melting Points : While direct data for this compound is unavailable, analogs like 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile () show high melting points (259–260°C), suggesting similar thermal stability for brominated nitriles.
  • Storage Conditions : 6-Bromo-3-chloropyrazine-2-carbonitrile requires storage under inert gas (N₂/Ar) due to sensitivity to moisture, whereas ester derivatives (e.g., Methyl 3-bromo-6-methylpyrazine-2-carboxylate) may have better ambient stability .

Research Findings and Trends

  • Synthetic Routes : and highlight the use of BOC-anhydride and DMTMM for protecting amines and activating carboxylic acids, respectively, in multi-step syntheses of pyrazine derivatives.
  • Structure-Activity Relationships (SAR): Minor structural changes (e.g., replacing Br with Cl or pyrazine with pyridine) significantly alter bioavailability and target affinity. For example, pyridine-based analogs show reduced metabolic stability compared to pyrazines .

Biological Activity

3-Bromo-6-methylpyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article details its biological activity, mechanisms of action, and potential applications based on a review of available literature.

Chemical Structure and Properties

The compound has the molecular formula C6H5BrN2C_6H_5BrN_2 and a molecular weight of approximately 200.02 g/mol. Its structure features a bromine atom and a carbonitrile functional group attached to a pyrazine ring, which significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies suggest that this compound can disrupt bacterial cell wall synthesis by inhibiting key enzymes involved in this process. This makes it a potential candidate for developing new antimicrobial agents.
  • Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in various cancer cell lines. It appears to interfere with cellular signaling pathways, potentially leading to cell cycle arrest and programmed cell death .
  • Enzyme Inhibition : The carbonitrile group allows for covalent bonding with nucleophilic sites on proteins, which may inhibit or alter the function of crucial enzymes in metabolic pathways. This mechanism is vital for understanding its role in drug design.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Inhibition of Enzymatic Activity : The compound’s ability to form covalent bonds with enzymes may inhibit their activity, affecting various biochemical pathways.
  • Induction of Apoptosis : By interfering with signaling pathways related to cell survival, the compound can trigger apoptosis in cancer cells, potentially making it useful in cancer therapy .
  • Cell Cycle Arrest : Research has shown that treatment with this compound can lead to significant G2/M phase arrest in cancer cells, indicating its potential as an antitumor agent .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Studies : In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to existing antibiotics.
  • Cancer Cell Line Studies : In experiments involving human cancer cell lines (e.g., A549 and K562), this compound induced apoptosis through activation of caspase pathways, leading to cell death at low micromolar concentrations . The detailed structure-activity relationship (SAR) studies revealed that modifications to the pyrazine ring could enhance or diminish its activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

Compound NameStructural FeaturesUnique Biological Activity
5-Chloro-6-methylpyrazine-2-carbonitrileLacks bromine; contains chlorineDifferent reactivity due to chlorine substitution
6-Methylpyrazine-2-carbonitrileLacks halogenLess reactive; primarily studied for basic pyrazine properties
5-Bromo-2-pyrazinecarboxylic acidContains a carboxylic acid groupChanges chemical behavior significantly
3-Amino-6-bromopyrazine-2-carbonitrileContains an amino groupAlters biological activity compared to original
3-Amino-6-bromopyrazine-2-carbaldehydeContains an aldehyde groupDifferent reactivity profile due to aldehyde presence

Q & A

What are the optimal synthetic routes for 3-Bromo-6-methylpyrazine-2-carbonitrile, and how can reaction conditions be optimized for high yield and purity?

Level: Basic
Answer:
The synthesis typically involves halogenation of pyrazine precursors. A common approach is bromination of 6-methylpyrazine-2-carbonitrile using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under controlled temperatures (0–25°C) in polar aprotic solvents (e.g., DMF or DCM). Catalysts such as AIBN\text{AIBN} or light initiation may enhance regioselectivity . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 substrate:NBS) and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for >95% purity .

How does the substitution pattern on the pyrazine ring influence the reactivity of this compound in cross-coupling reactions?

Level: Advanced
Answer:
The bromine at position 3 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. The electron-withdrawing cyano group at position 2 stabilizes intermediates, while the methyl group at position 6 sterically hinders ortho-substitution, directing reactivity to the para position. For example, palladium-catalyzed couplings with aryl boronic acids proceed efficiently at 80–100°C in THF/H2O\text{THF/H}_2\text{O} with K2CO3\text{K}_2\text{CO}_3 as base, achieving >80% conversion . Kinetic studies (monitored via 1H NMR^1\text{H NMR}) reveal that steric effects from the methyl group slow transmetallation, requiring longer reaction times (12–24 hrs) compared to unsubstituted analogs .

What advanced characterization techniques are recommended to resolve structural ambiguities in this compound derivatives?

Level: Basic
Answer:

  • X-ray crystallography : Resolves regiochemistry and confirms substitution patterns. Use SHELX programs for structure refinement; data collection at 100 K minimizes thermal motion artifacts .
  • 2D NMR (HSQC, HMBC) : Assigns 13C^{13}\text{C} and 1H^1\text{H} signals, distinguishing between bromine and methyl group effects on chemical shifts. The cyano group’s deshielding effect is evident in 13C^{13}\text{C} spectra (~115 ppm) .
  • LC-MS/MS : Validates molecular weight (MW 213.03 g/mol) and detects trace impurities (e.g., debrominated byproducts) with ESI+ ionization .

How can computational modeling predict the biological activity of this compound derivatives?

Level: Advanced
Answer:

  • Docking studies (AutoDock Vina) : Model interactions with target proteins (e.g., kinase domains). The cyano group’s hydrogen-bonding capacity and bromine’s hydrophobic profile enhance binding affinity to ATP pockets .
  • QSAR models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity. Methyl groups improve lipophilicity (logP ~2.1), enhancing membrane permeability in antimicrobial assays .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. The methyl group’s steric bulk reduces conformational flexibility, favoring prolonged target engagement .

What strategies mitigate decomposition of this compound under storage or reaction conditions?

Level: Basic
Answer:

  • Storage : Store at –20°C in amber vials under N2\text{N}_2 to prevent photolytic debromination and hydrolysis.
  • Reaction stability : Avoid protic solvents (e.g., MeOH) at high temperatures; use DCE\text{DCE} or toluene for acid-sensitive conditions. Add radical inhibitors (e.g., BHT) during prolonged heating .
  • Degradation analysis (HPLC) : Monitor for common byproducts (e.g., 6-methylpyrazine-2-carbonitrile) using a C18 column and 0.1% TFA in acetonitrile/water .

How do structural analogs of this compound compare in terms of synthetic versatility and bioactivity?

Level: Advanced
Answer:
A comparative analysis of analogs reveals:

CompoundKey FeatureReactivity/Bioactivity Difference
3-Bromo-5-iodopyrazin-2-amineIodine at position 5Higher oxidative instability but superior cross-coupling yields
3-Chloro-6-methylpyrazine-2-carbonitrileChlorine at position 3Lower electrophilicity; reduced antimicrobial potency (MIC >50 μM vs. 12 μM for Br analog)
6-Methylpyrazine-2-carbonitrileNo halogenLimited use in couplings but higher metabolic stability in vivo

What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Level: Advanced
Answer:

  • Disorder : The methyl and bromine groups may exhibit rotational disorder. Mitigate by collecting data at low temperature (100 K) and using restraints in SHELXL .
  • Weak diffraction : Heavy bromine atoms cause absorption errors. Apply multi-scan corrections (SADABS) and high redundancy (>4) during data collection .
  • Twinned crystals : Use PLATON to identify twinning and refine with TWIN laws. Example: A 180° rotation about the [100] axis for monoclinic systems .

How can reaction kinetics be studied to optimize the nucleophilic aromatic substitution of this compound?

Level: Advanced
Answer:

  • In situ IR spectroscopy : Track bromide release (ν(Br–C) at 550 cm1^{-1}) to determine rate constants (kk). Pseudo-first-order conditions (excess nucleophile) simplify analysis .
  • Arrhenius plots : Vary temperatures (25–80°C) to calculate activation energy (EaE_a). For example, EaE_a ≈ 60 kJ/mol for aminolysis with piperazine, indicating a concerted mechanism .
  • Solvent effects : Compare rates in DMSO (polar aprotic) vs. THF. Higher polarity accelerates charge development in the transition state, reducing EaE_a by 15% .

What are the limitations of using this compound in large-scale synthesis, and how can they be overcome?

Level: Basic
Answer:

  • Scale-up challenges : Exothermic bromination requires controlled addition (syringe pumps) and cooling (jacketed reactors) to prevent runaway reactions .
  • Purification : Replace column chromatography with continuous crystallization (MSMPR crystallizers) for higher throughput .
  • Cost : Use cheaper brominating agents (e.g., Br2\text{Br}_2 with H2O2\text{H}_2\text{O}_2) instead of NBS, though this may reduce regioselectivity .

How does the electronic nature of substituents affect the electrochemical behavior of this compound?

Level: Advanced
Answer:
Cyclic voltammetry (glassy carbon electrode, 0.1 M Bu4NPF6\text{Bu}_4\text{NPF}_6) reveals:

  • Reduction peaks : Bromine reduction at –1.2 V (vs. Ag/AgCl), shifted cathodically by the electron-withdrawing cyano group .
  • Oxidation : Irreversible pyrazine ring oxidation at +1.5 V, suppressed by methyl group’s electron-donating effect.
  • *DFT calculations (B3LYP/6-31G)**: HOMO-LUMO gaps (~4.1 eV) correlate with redox potentials, validating experimental data .

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